all-trans-Retinol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

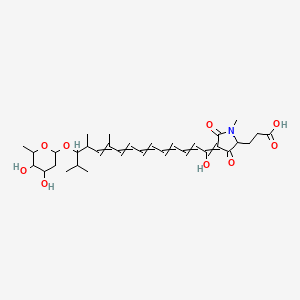

All-trans-Retinol-d5 (ATR-d5) is a synthetic form of vitamin A that is used in laboratory experiments and scientific research. ATR-d5 is a form of the naturally occurring retinoid, all-trans-retinoic acid (ATRA). ATRA plays an important role in cell growth, differentiation, and metabolism. ATR-d5 is used as a tool to study the biochemical and physiological effects of ATRA in various organisms.

Wissenschaftliche Forschungsanwendungen

Dermatologische Anwendungen

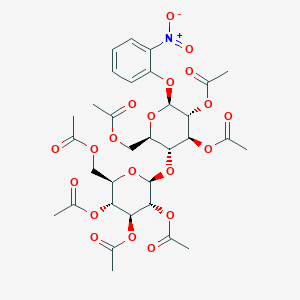

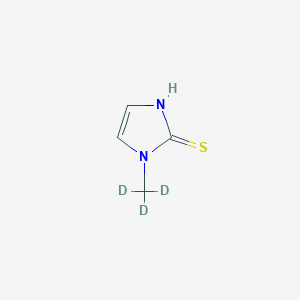

All-trans-Retinsäure (ATRA), ein Metabolit von Retinol, wird seit vielen Jahren zur Behandlung dermatologischer Erkrankungen wie Akne, Photoaging, Psoriasis und Wunden eingesetzt {svg_1}. Sie ist bekannt für ihre entzündungshemmende Wirkung, ihren komedolytischen Effekt und ihre Fähigkeit, die Kollagenproduktion zu steigern {svg_2}. Die Nebenwirkungen von ATRA, bekannt als Retinoidreaktion, können durch Einkapselung von ATRA in festen Lipid-Nanopartikeln (SLN), nanostrukturierten Lipidträgern (NLCs) und Liposomen entgegengewirkt werden {svg_3}.

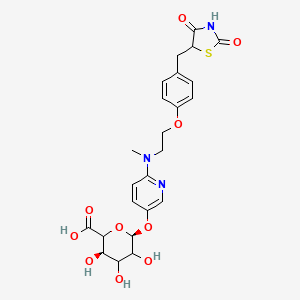

Immunmodulatorische Rolle im Tumormikromilieu

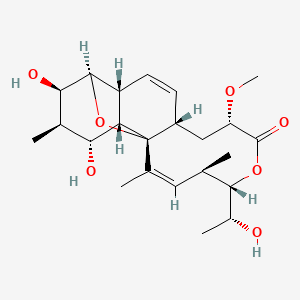

ATRA spielt eine wichtige Rolle im Tumormikromilieu (TME). Es unterdrückt nicht nur die immunsuppressive Wirkung von tumorinfiltrierenden myeloischen Suppressorzellen, sondern aktiviert auch die Antitumorwirkung von CD8+ T-Zellen {svg_4}. Die Kombination von ATRA mit anderen therapeutischen Ansätzen, einschließlich Immuncheckpoint-Inhibitoren (ICIs), Tumorimpfstoffen und Chemotherapie, wurde in einer Vielzahl von Tumormodellen und klinischen Studien umfassend untersucht {svg_5}.

Pharmazeutische Entwicklung

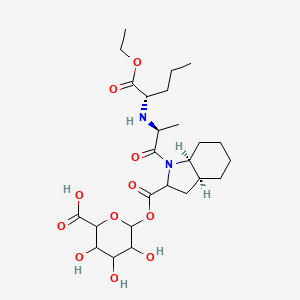

All-trans Retinol-D5 dient als vielseitiger Baustein in einer breiten Palette von Forschungsanwendungen im Bereich der pharmazeutischen Entwicklung {svg_6}. Diese Verbindung ist ein wertvolles Gut bei der Synthese innovativer Medikamentenkandidaten, die auf eine Vielzahl von Gesundheitszuständen abzielen {svg_7}.

Embryonale Entwicklung

ATRA, das als der aktivste Metabolit der Retinoide gilt, spielt wichtige Rollen in verschiedenen biologischen Prozessen wie Immunität und Embryonalentwicklung {svg_8}.

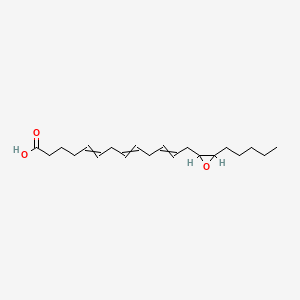

Erhaltung des Sehvermögens

Retinol, der Schlüsselmetabolit bei der Aufrechterhaltung des normalen Sehvermögens, ist eng mit ATRA verbunden {svg_9}.

Zelldifferenzierung und -proliferation

ATRA, ein entscheidender Regulator in der Chordatenembryogenese und der Homöostase von Erwachsenen, beeinflusst Prozesse wie Embryonalentwicklung, Sehvermögen, Zelldifferenzierung und -proliferation {svg_10}.

Wirkmechanismus

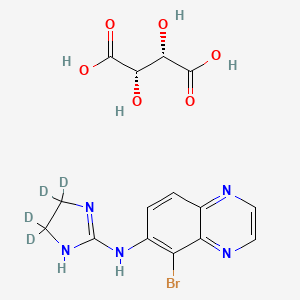

Target of Action

All-trans-Retinol-d5, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It is an active metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It plays important roles in multiple biological processes . ATRA regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It activates nuclear receptors to regulate epithelial cell growth and differentiation .

Biochemical Pathways

ATRA is an oxidation product in the physiological pathway of vitamin A metabolism . It is involved in the control of stem cell functions, cell differentiation, and cell metabolism in many different cell types, both during embryogenesis and in the adult organism . The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, must be precisely regulated .

Pharmacokinetics

In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L . The common precursor of the active retinoids, all-trans-retinol (vitamin A), is transported in plasma in a 1:1 complex with retinol-binding protein (RBP) . Retinol, in the form of retinyl esters, can also be transported to target cells using the common lipoproteins in plasma .

Result of Action

ATRA reduces bile duct proliferation, hydroxyproline levels, and liver inflammation in a rat model of α-naphthylisothiocyanate-induced chronic cholestasis and reduces plasma levels of alkaline phosphatase and bile salts in the Mdr2-/- mouse model of cholestasis . ATRA also reduces hepatic fat accumulation, triglycerides, body weight, and serum glucose levels in mice with Western diet-induced obesity .

Action Environment

The action of ATRA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of ATRA can be influenced by the microenvironment of the target cells . For example, ATRA has been shown to have an immunomodulatory role in the tumor microenvironment .

Biochemische Analyse

Biochemical Properties

All-trans-Retinol-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties of retinoid-converting enzymes . The enzymatic production of all-trans-retinol is highest in M. tractuosa AKR, which produces 1090 mg l −1 all-trans-retinol from 1710 mg l −1 all-trans-retinal .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for all-trans-Retinol-d5 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, reduction of double bonds, and deprotection of the protected groups.", "Starting Materials": [ "5,6-Epoxy-retinol", "Deuterium oxide", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Hexane", "Ethyl acetate" ], "Reaction": [ "5,6-Epoxy-retinol is dissolved in deuterium oxide and treated with sodium borohydride to reduce the double bond and form all-trans-Retinol-d5.", "The resulting mixture is then treated with methanol and acetic acid to remove the protective groups.", "The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with sodium hydroxide and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain all-trans-Retinol-d5 as a yellow oil.", "The product is purified by column chromatography using hexane and ethyl acetate as eluents." ] } | |

CAS-Nummer |

1185244-58-9 |

Molekularformel |

C₂₀H₂₅D₅O |

Molekulargewicht |

291.48 |

Synonyme |

Vitamin A-d5; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

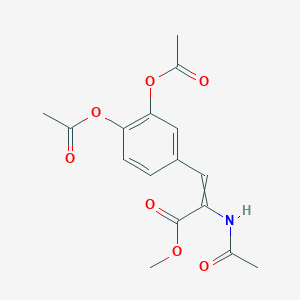

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)